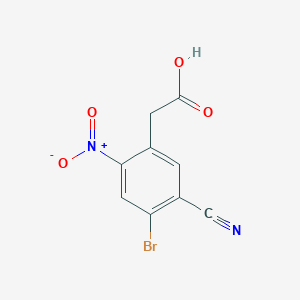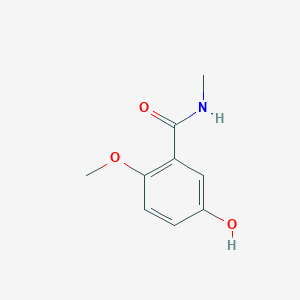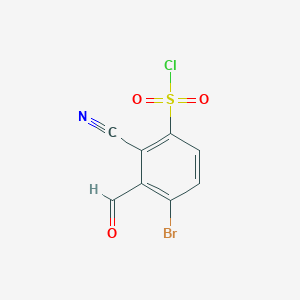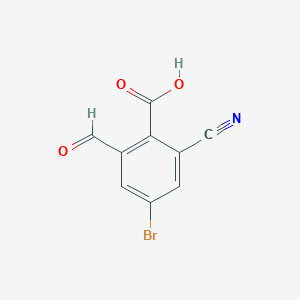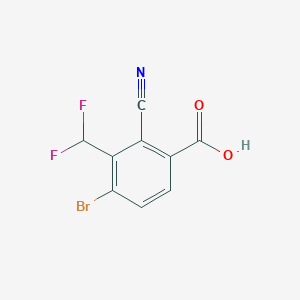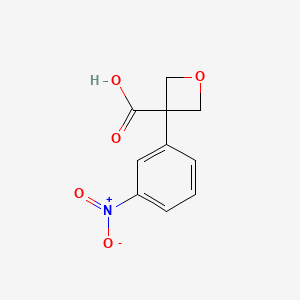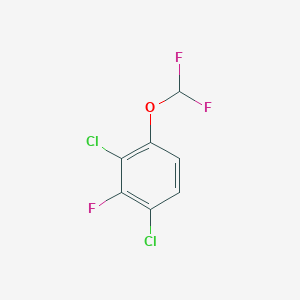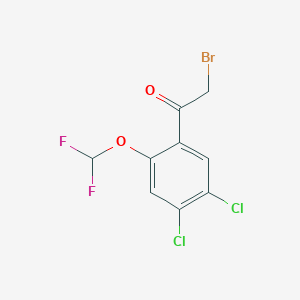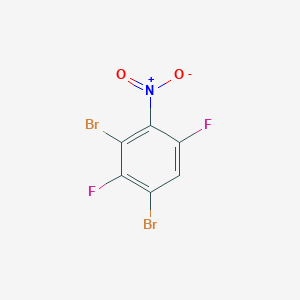
1,3-Dibromo-2,5-difluoro-4-nitrobenzene
Descripción general
Descripción
1,3-Dibromo-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1,3-dibromo-2,5-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. Another approach is the bromination of 2,5-difluoro-4-nitrobenzene using bromine in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure safety and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrogen gas, or tin chloride.
Substitution: Aqueous sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2,5-difluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1,3-Dibromo-2,5-difluoro-4-nitrobenzene is similar to other halogenated nitrobenzene derivatives, such as 1,3-dibromo-5-fluoro-2-nitrobenzene and 2,4-difluoronitrobenzene. its unique combination of bromine and fluorine atoms on the benzene ring sets it apart, providing distinct chemical and physical properties.
Comparación Con Compuestos Similares
1,3-Dibromo-5-fluoro-2-nitrobenzene
2,4-Difluoronitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,3-dibromo-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJMITVLBJYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



